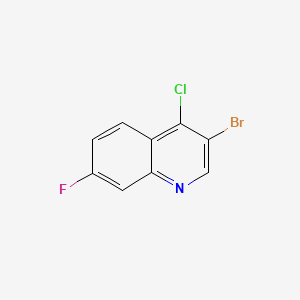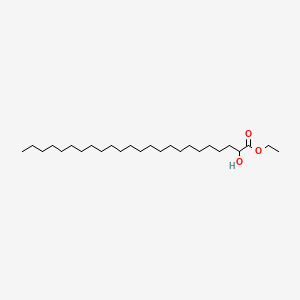
3-Bromo-4-chloro-7-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4BrClFN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=C(Cl)C=NC2=CC(F)=CC=C21 . The InChI key for this compound is LTUIVJKSXMZDLK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 260.49 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Applications
- Antitumor Alkaloid Analogs : A method for synthesizing 3-bromomethyl-2-chloro-4-fluoromethylquinolines has been developed. These compounds, including 7-trifluoromethylluotonin, an analog of the antitumor alkaloid luotonin A, show potential in inducing apoptosis of tumor cells and inhibiting DNA-topoisomerase I (Golubev et al., 2010).
Chemical Synthesis and Functionalization
- Conversion to Carboxylic Acids : 2-Bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through halogen/metal permutation. This process enables the introduction of functional groups at various positions on the quinoline ring (Ondi et al., 2005).
- Friedländer Reaction : A generalized approach using the Friedländer reaction of α-haloketones facilitates the synthesis of various 3-haloquinolines, showcasing the method's versatility and applicability in parallel synthesis conditions (Ryabukhin et al., 2011).
Development of Antibiotics
- Antimicrobial Drug Discovery : A scalable synthesis route for halogenated 3-fluoroquinolines, such as 4-bromo-3-fluoro-6-methoxyquinoline, has been developed. These compounds are crucial for antimicrobial drug discovery (Flagstad et al., 2014).
Halogenation and Substitution Reactions
- Halogenation in Quinoline Systems : Studies on the halogenation of 3-substituted quinolines, including the creation of fluoro, bromo, and chloro derivatives, offer insights into the versatility of these compounds in chemical reactions (Stadlbauer et al., 1992).
Cytotoxic Studies and Cancer Research
- In Vitro Cytotoxic Studies : Research on 8-hydroxyquinoline derivatives, including those with halo substitutions like fluoro, chloro, and bromo, has shown their potential in in vitro cytotoxic studies against breast cancer cell lines. These studies highlight the potential of these compounds in cancer research (Kotian et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUBHOHQRPBQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671170 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-31-0 |
Source


|
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)






![tert-Butyl [(dimethylamino)methyl]carbamate](/img/structure/B598578.png)
![5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine](/img/structure/B598579.png)
![tert-Butyl 3-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598584.png)

